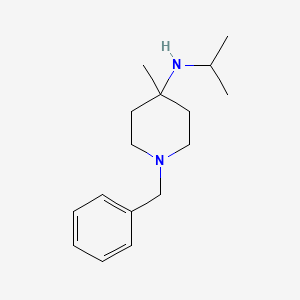
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14O4 and a molecular weight of 198.22 g/mol . It is also known by its systematic name, 3,6-Dimethyl-2,4-dioxocyclohexane-1-carboxylic acid methyl ester . This compound is characterized by a cyclohexane ring substituted with two methyl groups and two keto groups, along with a carboxylate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate can be synthesized through a multi-step reaction process. One common method involves the use of sodium methylate in methanol at temperatures ranging from 55 to 60°C for about 4 hours . The reaction typically involves a Michael addition followed by a Claisen condensation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity in industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ammonium cerium nitrate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto and ester groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2,4-dioxo-3,6-dimethylcyclohexane carboxylate
- 3,6-Dimethyl-2,4-dioxo-cyclohexanecarboxylic acid methyl ester
- Methyl 3,6-dimethylcyclohexane-2,4-dione carboxylate
Uniqueness
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Propiedades
Número CAS |
61710-85-8 |
|---|---|
Fórmula molecular |
C10H14O4 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-5-4-7(11)6(2)9(12)8(5)10(13)14-3/h5-6,8H,4H2,1-3H3 |
Clave InChI |
DLSXDJHNHAKETI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C(C(=O)C1C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


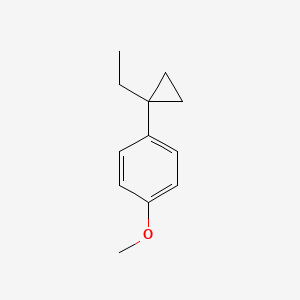
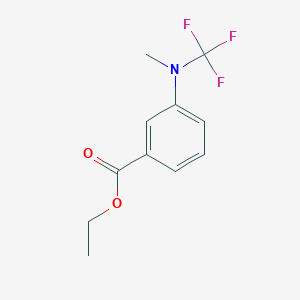

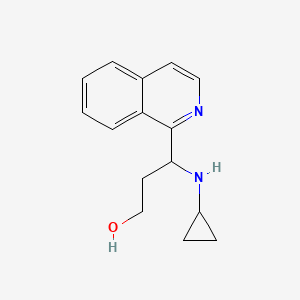
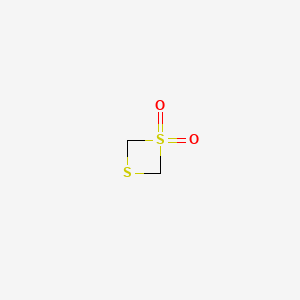

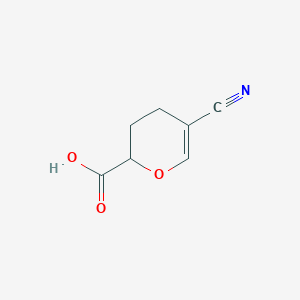
![Methyl 4-(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)benzoate](/img/structure/B13952780.png)
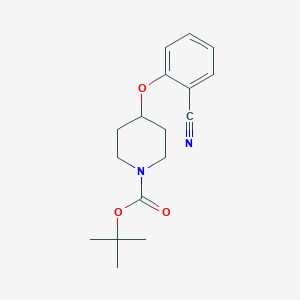
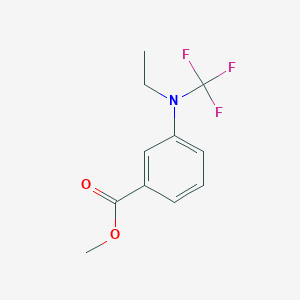
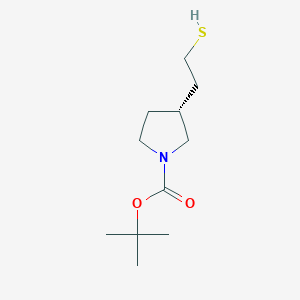
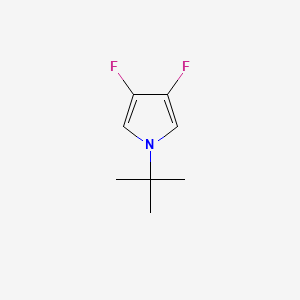
![2-Chloro-5-({[(4-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952810.png)
